molecular formula C14H15NO3 B14207465 Methyl 3-(2-ethoxy-1H-indol-3-yl)prop-2-enoate CAS No. 830323-99-4

Methyl 3-(2-ethoxy-1H-indol-3-yl)prop-2-enoate

Cat. No.: B14207465
CAS No.: 830323-99-4
M. Wt: 245.27 g/mol
InChI Key: UPDHJIYOVOBIHL-UHFFFAOYSA-N
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Description

Methyl 3-(2-ethoxy-1H-indol-3-yl)prop-2-enoate is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them crucial in medicinal chemistry .

Preparation Methods

The synthesis of Methyl 3-(2-ethoxy-1H-indol-3-yl)prop-2-enoate typically involves the reaction of 5-hydroxy-1-methyl-1H-indole with excess ethyl acetoacetate, catalyzed by indium (III) chloride . This method is efficient and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Methyl 3-(2-ethoxy-1H-indol-3-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Methyl 3-(2-ethoxy-1H-indol-3-yl)prop-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2-ethoxy-1H-indol-3-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring’s electron-rich nature allows it to form stable complexes with these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition, receptor activation, or signal transduction modulation .

Comparison with Similar Compounds

Methyl 3-(2-ethoxy-1H-indol-3-yl)prop-2-enoate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

CAS No.

830323-99-4

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

methyl 3-(2-ethoxy-1H-indol-3-yl)prop-2-enoate

InChI

InChI=1S/C14H15NO3/c1-3-18-14-11(8-9-13(16)17-2)10-6-4-5-7-12(10)15-14/h4-9,15H,3H2,1-2H3

InChI Key

UPDHJIYOVOBIHL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=CC=CC=C2N1)C=CC(=O)OC

Origin of Product

United States

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